molecular formula C14H16N2O2 B1625934 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzonitrile CAS No. 79421-39-9

4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzonitrile

Cat. No.: B1625934
CAS No.: 79421-39-9
M. Wt: 244.29 g/mol
InChI Key: FGMYNGSWRAOYSV-UHFFFAOYSA-N
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Description

4-(1,4-Dioxa-8-azaspiro[45]decan-8-yl)benzonitrile is a chemical compound known for its unique spirocyclic structure, which includes a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzonitrile typically involves the reaction of 1,4-Dioxa-8-azaspiro[4.5]decane with a benzonitrile derivative. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as a Lewis acid, to facilitate the formation of the spirocyclic structure.

Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis process, starting from readily available precursors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzonitrile moiety allows for various substitution reactions, including nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted benzonitrile derivatives with various functional groups replacing the original substituents.

Scientific Research Applications

4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

    1,4-Dioxa-8-azaspiro[4.5]decane: A precursor in the synthesis of the target compound.

    4-Piperidone ethylene acetal: Another spirocyclic compound with similar structural features.

Uniqueness: 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzonitrile is unique due to its combination of a spirocyclic structure with a benzonitrile moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c15-11-12-1-3-13(4-2-12)16-7-5-14(6-8-16)17-9-10-18-14/h1-4H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGMYNGSWRAOYSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70507894
Record name 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70507894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79421-39-9
Record name 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70507894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 10 g (0.0825 mol) p-fluorobenzonitrile, 47 g (0.3282 mol) of 1,4-dioxa-8-azaspiro[4.5]decane, 17 g (0.123 mol) of K2CO3, and 100 ml of acetonitrile is stirred at 90°-100° C. for three days. The reaction mixture is allowed to cool to ambient temperature, diluted with water and extracted with methylene chloride. The combined extracts are washed with brine, dried over Na2SO4, and concentrated in vacuo to give a pasty solid. Trituration with ether furnishes 13.4 g (67%) of title compound: IR (KBr) 2210 and 1600 cm-1 ; NMR (CDCl3) δ 7.48 (d, 2H), 6.88 (d, 2H), 4.0 (s, 4H), 3.58-3.40 (m, 4H), and 1.90-1.70 (m, 4H).
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Yield
67%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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